
Germane, trimethyl(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trimethyl(phenylmethyl)- is an organogermanium compound with the molecular formula C10H16Ge and a molecular weight of 208.87 g/mol . This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one phenylmethyl group. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of Germane, trimethyl(phenylmethyl)- typically involves the reaction of germanium tetrachloride with phenylmethylmagnesium bromide, followed by the addition of trimethylaluminum. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Germane, trimethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler germanium-containing compounds.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary but often include germanium-containing intermediates and final products.
Wissenschaftliche Forschungsanwendungen
Germane, trimethyl(phenylmethyl)- has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: Studies have investigated its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Germane, trimethyl(phenylmethyl)- involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Germane, trimethyl(phenylmethyl)- can be compared with other organogermanium compounds, such as:
Germane, trimethyl(phenyl)-: Similar in structure but lacks the phenylmethyl group.
Germane, trimethyl(ethyl)-: Contains an ethyl group instead of the phenylmethyl group.
Germane, trimethyl(propyl)-: Contains a propyl group instead of the phenylmethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Germane, trimethyl(phenylmethyl)-.
Eigenschaften
CAS-Nummer |
2848-62-6 |
|---|---|
Molekularformel |
C10H16Ge |
Molekulargewicht |
208.86 g/mol |
IUPAC-Name |
benzyl(trimethyl)germane |
InChI |
InChI=1S/C10H16Ge/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JBUSLZYXJHQLBM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
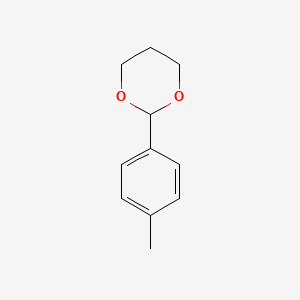

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
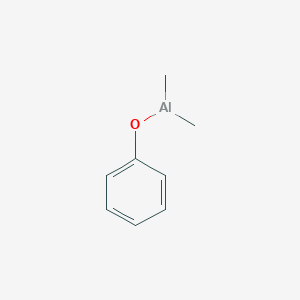
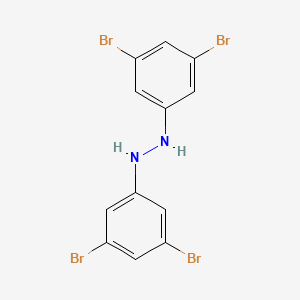

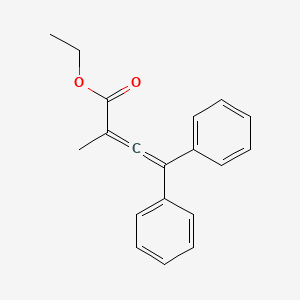

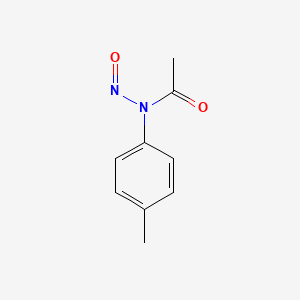


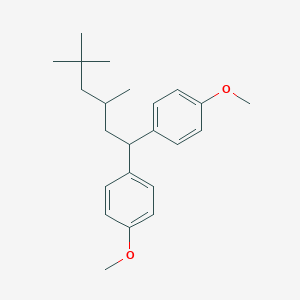
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
